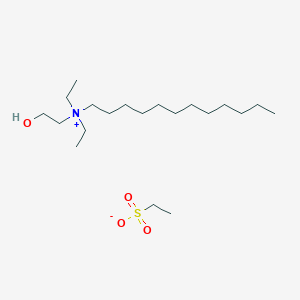![molecular formula C5H5N3S B14229836 4H-Imidazo[1,2-C][1,3,5]thiadiazine CAS No. 564478-33-7](/img/structure/B14229836.png)
4H-Imidazo[1,2-C][1,3,5]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo[1,2-C][1,3,5]thiadiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[1,2-C][1,3,5]thiadiazine typically involves the reaction of benzimidazole-2-thione with various reagents. One common method includes the use of Mannich reaction conditions, where (Z)-5-benzylidene-2-thiohydantoin reacts with formaldehyde and primary aromatic amines . Another approach involves the regioselective cascade reaction of benzimidazole-2-thione with MBH acetates in the presence of pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Imidazo[1,2-C][1,3,5]thiadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Applications De Recherche Scientifique
4H-Imidazo[1,2-C][1,3,5]thiadiazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4H-Imidazo[1,2-C][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with DNA or proteins, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
4H-Imidazo[1,2-C][1,3,5]thiadiazine can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and antifungal properties.
Imidazo[2,1-b][1,3]thiazines: Studied for their bioactive properties and applications in medicinal chemistry.
Benzothiazines: Used as building blocks for constructing fused heterocycles.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
564478-33-7 |
|---|---|
Formule moléculaire |
C5H5N3S |
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
4H-imidazo[1,2-c][1,3,5]thiadiazine |
InChI |
InChI=1S/C5H5N3S/c1-2-8-4-9-3-7-5(8)6-1/h1-3H,4H2 |
Clé InChI |
PIZNIANSDORDPE-UHFFFAOYSA-N |
SMILES canonique |
C1N2C=CN=C2N=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)

![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)


![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)

![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)


![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
